molecular formula C17H10FN B14196567 Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- CAS No. 918630-52-1

Benzonitrile, 2-(1-fluoro-2-naphthalenyl)-

Katalognummer: B14196567
CAS-Nummer: 918630-52-1
Molekulargewicht: 247.27 g/mol
InChI-Schlüssel: BZDPMPWVUFVHHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- is an organic compound with the molecular formula C17H10FN and a molecular weight of 247.2664 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a fluorinated naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-(1-fluoro-2-naphthalenyl)- typically involves the reaction of 2-fluoronaphthalene with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2-fluoronaphthalene is reacted with benzonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzonitrile, 2-(1-fluoro-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile. These complexes can be used as synthetic intermediates in various chemical reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluorobenzonitrile: Similar in structure but lacks the naphthalene ring.

    4-Fluorobenzonitrile: Another fluorinated benzonitrile with the fluorine atom in a different position.

    2-(1-Fluoronaphthalen-2-yl)benzonitrile: A closely related compound with similar properties.

Uniqueness

Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- is unique due to the presence of both a benzonitrile group and a fluorinated naphthalene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

918630-52-1

Molekularformel

C17H10FN

Molekulargewicht

247.27 g/mol

IUPAC-Name

2-(1-fluoronaphthalen-2-yl)benzonitrile

InChI

InChI=1S/C17H10FN/c18-17-15-8-4-1-5-12(15)9-10-16(17)14-7-3-2-6-13(14)11-19/h1-10H

InChI-Schlüssel

BZDPMPWVUFVHHQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.